molecular formula C9H17NO2 B1357987 N-cycloheptylglycine CAS No. 82017-41-2

N-cycloheptylglycine

Cat. No. B1357987
CAS RN: 82017-41-2
M. Wt: 171.24 g/mol
InChI Key: NPLBBQAAYSJEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for N-cycloheptylglycine were not found, there are general methods for synthesizing similar compounds. For instance, N-heterocyclic carbenes (NHCs) based on macrocycles have been synthesized and used in the design of catalysts . Additionally, retrosynthetic pathways can be predicted using transformer-based models and a hyper-graph exploration strategy .


Molecular Structure Analysis

The molecular weight of N-cycloheptylglycine is 171.24 . Detailed structural analysis of similar compounds can be performed using techniques like high-performance liquid chromatography (HPLC) combined with exoglycosidase array digestions . Another approach involves using mass spectrometry-based strategies for the analysis of N-glycosylated peptides .


Chemical Reactions Analysis

While specific chemical reactions involving N-cycloheptylglycine were not found, there are databases like KEGG REACTION that contain information on various chemical reactions, mostly enzymatic reactions . Additionally, the reaction mechanism of N-cyclopropylglycine oxidation by monomeric sarcosine oxidase has been studied .


Physical And Chemical Properties Analysis

N-cycloheptylglycine has a molecular weight of 171.24 . Its IUPAC name is (cycloheptylamino)acetic acid . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Cell-Permeable Peptides in Transplant Therapy

N-cycloheptylglycine's derivatives have been explored in the context of transplant therapy. For example, a cell-permeable peptide developed as an inhibitor of NFAT (nuclear factor of activated T cells) has shown promise in immunosuppression for islet allografts in mice. This approach could offer a safer alternative to calcineurin inhibitors, which have several side effects including hyperglycemia (Noguchi et al., 2004).

Synthesis of Long Chain Fatty Acyl Glycines

Research has also investigated the role of enzymes like cytochrome c in the synthesis of N-arachidonoyl glycine (NAGly) from arachidonoyl coenzyme A and glycine. These long chain fatty acyl glycines, including derivatives of N-cycloheptylglycine, have various physiological effects, though their biosynthetic pathways were previously unclear (McCue et al., 2008).

Role in Dipeptidyl Peptidase IV Inhibition

Cyclohexylglycine amides, related to N-cycloheptylglycine, have been synthesized and tested for their activity against dipeptidyl peptidase IV. This research has implications for treating type 2 diabetes, as these compounds, including fluorinated pyrrolidines and azetidines, demonstrated strong inhibitory activity (Hulin et al., 2005).

Asymmetric Catalysis in Amino Acid Synthesis

Studies have been conducted on cyclic dipeptides, like those related to N-cycloheptylglycine, to catalyze an enantioselective version of the Strecker amino acid synthesis. This approach allows for the production of a variety of arylglycines with high enantiomeric excess, highlighting its potential in asymmetric catalysis (Iyer et al., 1996).

Novel Neurotransmission Mechanisms

Cycloprolylglycine, a compound structurally related to N-cycloheptylglycine, has been identified in the brain and is linked to novel neurotransmission mechanisms. It has demonstrated potential therapeutic effects for conditions like depression and is believed to facilitate memory (Abdullina et al., 2022).

Future Directions

While specific future directions for N-cycloheptylglycine were not found, there are general trends in the field of therapeutic peptides and carbohydrate-containing drugs that could potentially apply .

properties

IUPAC Name

2-(cycloheptylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLBBQAAYSJEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611318
Record name N-Cycloheptylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82017-41-2
Record name N-Cycloheptylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Cycloheptylglycine was synthesized by reductive amination of cycloheptanone with glycine methyl ester following the procedure described in Gera et al., Immunopharmacology. 33:174–177 (1996). The crude product was converted to the N-Boc derivative (mp, 89–90° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptylglycine
Reactant of Route 2
Reactant of Route 2
N-cycloheptylglycine
Reactant of Route 3
Reactant of Route 3
N-cycloheptylglycine
Reactant of Route 4
Reactant of Route 4
N-cycloheptylglycine
Reactant of Route 5
Reactant of Route 5
N-cycloheptylglycine
Reactant of Route 6
Reactant of Route 6
N-cycloheptylglycine

Q & A

Q1: What is the significance of the N-terminal β-turn in bradykinin antagonists like B-10206?

A1: The research highlights the critical role of the N-terminal β-turn in the activity of bradykinin antagonists. B-10206, a potent bradykinin B2 receptor antagonist, incorporates N-cycloheptylglycine within its structure and exhibits an ideal type II β-turn from Pro2 to Igl5 (α-(2-indanyl)glycine). This structural feature is hypothesized to be crucial for its interaction with the bradykinin B2 receptor. [] The presence of this β-turn may facilitate specific binding interactions with the receptor, ultimately leading to its antagonist activity. []

Q2: How does the structure of B-10206, particularly the incorporation of N-cycloheptylglycine, contribute to its potency as a bradykinin antagonist?

A2: While the exact mechanism of interaction remains to be fully elucidated, the research suggests that the N-terminal β-turn, enabled by the presence of N-cycloheptylglycine and stabilized by other structural features like the salt bridge in B-10148, is vital for the antagonist activity of these peptides. [] It is plausible that the bulky, hydrophobic cycloheptyl group of N-cycloheptylglycine contributes to specific binding interactions with the receptor, potentially through hydrophobic interactions with a complementary hydrophobic pocket on the receptor. Further research, including detailed structural studies of the peptide-receptor complex, is needed to definitively characterize these interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.